2-Amino-5-bromo-N-cyclohexylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-bromo-N-cyclohexylbenzamide is an organic compound with the molecular formula C13H17BrN2O and a molecular weight of 297.19 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes an amino group, a bromine atom, and a cyclohexyl group attached to a benzamide core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-N-cyclohexylbenzamide typically involves the bromination of aniline derivatives followed by amidation. One common method includes the bromination of 2-aminoaniline to form 2-amino-5-bromoaniline, which is then reacted with cyclohexyl isocyanate to yield the desired benzamide . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-N-cyclohexylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Scientific Research Applications
2-Amino-5-bromo-N-cyclohexylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-N-cyclohexylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and amino groups play crucial roles in binding to these targets, leading to various biological effects . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Amino-5-bromo-N-cyclohexylbenzamide is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
1263376-05-1 |
---|---|
Molecular Formula |
C13H17BrN2O |
Molecular Weight |
297.19 g/mol |
IUPAC Name |
2-amino-5-bromo-N-cyclohexylbenzamide |
InChI |
InChI=1S/C13H17BrN2O/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5,15H2,(H,16,17) |
InChI Key |
XMVGKUXWDCTWDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.